
1-(2-(furan-3-yl)éthyl)-3-(2-méthoxyéthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methoxyethyl group attached to the urea moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Applications De Recherche Scientifique
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea can be synthesized through a multi-step process involving the following key steps:
Preparation of 2-(Furan-3-yl)ethylamine: This intermediate can be synthesized by the reduction of 2-(Furan-3-yl)acetonitrile using hydrogen gas in the presence of a palladium catalyst.
Preparation of 2-Methoxyethyl Isocyanate: This intermediate can be synthesized by reacting 2-methoxyethanol with phosgene in the presence of a base such as triethylamine.
Formation of 1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea: The final compound is obtained by reacting 2-(Furan-3-yl)ethylamine with 2-methoxyethyl isocyanate under mild heating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furan-3-carboxylic acid.
Reduction: 1-(2-(Furan-3-yl)ethyl)-3-(2-aminoethyl)urea.
Substitution: 1-(2-(Furan-3-yl)ethyl)-3-(2-azidoethyl)urea.
Mécanisme D'action
The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-(2-(Furan-3-yl)ethyl)-3-(2-hydroxyethyl)urea: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
1-(2-(Furan-3-yl)ethyl)-3-(2-chloroethyl)urea: This compound has a chloroethyl group, which may impart different chemical and biological properties.
1-(2-(Furan-3-yl)ethyl)-3-(2-ethyl)urea: This compound lacks the oxygen-containing functional group, which may affect its overall polarity and interactions with biological targets.
The uniqueness of 1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-14-7-5-12-10(13)11-4-2-9-3-6-15-8-9/h3,6,8H,2,4-5,7H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQHHTOQLJNGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2452178.png)
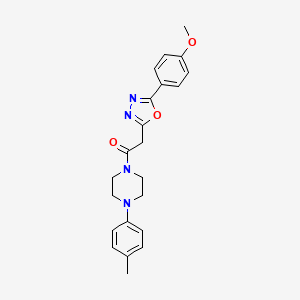
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2452180.png)
![9-benzyl-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2452181.png)
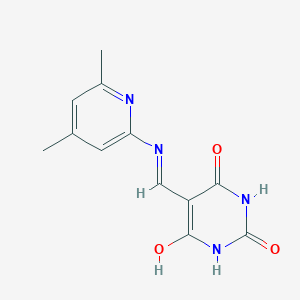
![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)
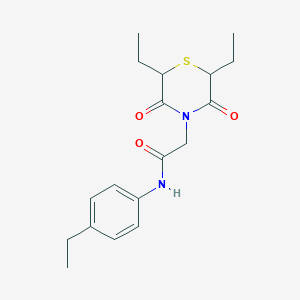
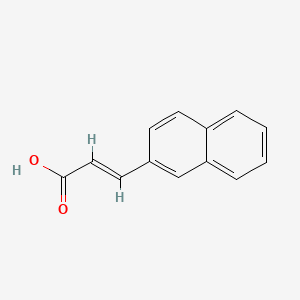
![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B2452188.png)
![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)
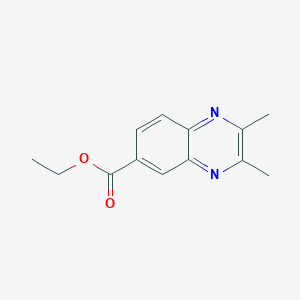
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2452198.png)
